An In-depth Technical Guide to the Synthesis and Purification of Psoralen-Triethylene Glycol Azide
An In-depth Technical Guide to the Synthesis and Purification of Psoralen-Triethylene Glycol Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Psoralen-triethylene glycol azide (B81097), a key reagent in the study of RNA structure and conformation. This document details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes the associated biochemical pathways and experimental workflows.
Introduction
Psoralen-triethylene glycol azide is a bifunctional molecule that combines the photoreactive properties of psoralen (B192213) with the versatile reactivity of an azide group, connected by a flexible triethylene glycol linker. Upon activation with UVA light, the psoralen moiety intercalates into nucleic acid structures, primarily forming covalent adducts with pyrimidine (B1678525) bases, leading to interstrand cross-links in DNA or RNA. The terminal azide group allows for the subsequent attachment of reporter molecules, such as biotin (B1667282) or fluorescent dyes, via "click chemistry" (copper(I)-catalyzed azide-alkyne cycloaddition), enabling the detection and analysis of the cross-linked biomolecules. This reagent has proven particularly valuable in techniques like Cross-Linking of Matched RNAs and deep sequencing (COMRADES) to probe RNA structure in vivo.
Synthesis of Psoralen-Triethylene Glycol Azide
The synthesis of Psoralen-triethylene glycol azide can be approached through a multi-step process, commencing with the functionalization of a psoralen core, followed by the synthesis of the azide-containing linker, and culminating in their conjugation. A plausible and efficient synthetic route is detailed below.
Experimental Protocols
2.1.1. Synthesis of 4'-Hydroxymethyl-4,5',8-trimethylpsoralen (Intermediate 1)
This procedure is adapted from the work of Isaacs et al. (1977).
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Reaction Scheme:
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4,5',8-trimethylpsoralen + Paraformaldehyde --(HCl/Acetic Acid)--> 4'-Chloromethyl-4,5',8-trimethylpsoralen
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4'-Chloromethyl-4,5',8-trimethylpsoralen --(H2O/Dioxane)--> 4'-Hydroxymethyl-4,5',8-trimethylpsoralen
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Materials:
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4,5',8-trimethylpsoralen (Trioxsalen)
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Paraformaldehyde
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Concentrated Hydrochloric Acid
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Glacial Acetic Acid
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Dioxane
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Water
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Sodium Bicarbonate
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Anhydrous Magnesium Sulfate
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Chloroform
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Procedure:
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A solution of 4,5',8-trimethylpsoralen (1 equivalent) in glacial acetic acid is prepared.
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Paraformaldehyde (excess) and concentrated hydrochloric acid are added to the solution.
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The mixture is stirred at room temperature for 24-48 hours, during which the intermediate, 4'-chloromethyl-4,5',8-trimethylpsoralen, precipitates.
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The precipitate is filtered, washed with water, and dried.
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The crude 4'-chloromethyl-4,5',8-trimethylpsoralen is then hydrolyzed by refluxing in a mixture of dioxane and water for several hours.
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After cooling, the reaction mixture is neutralized with sodium bicarbonate and extracted with chloroform.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The resulting crude product is purified by recrystallization from ethanol to yield pure 4'-Hydroxymethyl-4,5',8-trimethylpsoralen.
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2.1.2. Synthesis of 1-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethane (Azido-Triethylene Glycol)
A common method for this synthesis involves the tosylation of triethylene glycol followed by azidation.
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Reaction Scheme:
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Triethylene glycol + p-Toluenesulfonyl chloride --(Pyridine)--> Triethylene glycol monotosylate
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Triethylene glycol monotosylate + Sodium Azide --(DMF)--> 1-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethane
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Materials:
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Triethylene glycol
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p-Toluenesulfonyl chloride (TsCl)
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Sodium azide (NaN3)
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Dimethylformamide (DMF)
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Saturated Sodium Bicarbonate solution
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Brine
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Anhydrous Sodium Sulfate
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Procedure:
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Triethylene glycol (excess) is dissolved in pyridine and cooled in an ice bath.
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p-Toluenesulfonyl chloride (1 equivalent) is added portion-wise, and the reaction is stirred overnight, allowing it to warm to room temperature.
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The reaction mixture is diluted with DCM and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give triethylene glycol monotosylate.
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The triethylene glycol monotosylate is dissolved in DMF, and sodium azide (excess) is added.
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The mixture is heated to 80-100°C and stirred for several hours until the reaction is complete (monitored by TLC).
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After cooling, the mixture is diluted with water and extracted with diethyl ether.
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The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Azido-Triethylene Glycol.
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2.1.3. Synthesis of Psoralen-Triethylene Glycol Azide (Final Product)
This final step involves the coupling of the functionalized psoralen with the azide linker, likely through a Williamson ether synthesis.
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Reaction Scheme:
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4'-Hydroxymethyl-4,5',8-trimethylpsoralen + 1-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethane --(NaH/DMF)--> Psoralen-Triethylene Glycol Azide
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Materials:
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4'-Hydroxymethyl-4,5',8-trimethylpsoralen (Intermediate 1)
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Azido-Triethylene Glycol
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Sodium hydride (NaH)
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Anhydrous Dimethylformamide (DMF)
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Ammonium (B1175870) chloride solution (saturated)
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Ethyl acetate (B1210297)
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Brine
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Anhydrous Sodium Sulfate
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Procedure:
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A solution of 4'-Hydroxymethyl-4,5',8-trimethylpsoralen (1 equivalent) in anhydrous DMF is cooled in an ice bath.
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Sodium hydride (1.1 equivalents) is added portion-wise, and the mixture is stirred for 30 minutes.
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A solution of the tosylated or mesylated Azido-Triethylene Glycol (1.2 equivalents) in anhydrous DMF is added dropwise.
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The reaction is allowed to warm to room temperature and stirred overnight.
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The reaction is quenched by the slow addition of saturated ammonium chloride solution.
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The mixture is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is then purified as described in the following section.
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Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 4'-Hydroxymethyl-4,5',8-trimethylpsoralen | C15H14O4 | 258.27 | 60-70 | >98 |
| Azido-Triethylene Glycol | C6H13N3O3 | 175.19 | 80-90 | >95 |
| Psoralen-Triethylene Glycol Azide | C23H27N3O6 | 457.48 | 50-60 | >98 (HPLC) |
Purification of Psoralen-Triethylene Glycol Azide
Purification of the final product is critical to ensure its efficacy and to remove any unreacted starting materials or byproducts. A combination of chromatographic techniques is typically employed.
Experimental Protocol
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Materials:
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Crude Psoralen-Triethylene Glycol Azide
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Silica (B1680970) gel (for column chromatography)
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Hexanes
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Ethyl acetate
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Methanol
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Water (HPLC grade)
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Trifluoroacetic acid (TFA) (optional, for HPLC)
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Procedure:
3.1.1. Silica Gel Column Chromatography (Initial Purification)
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The crude product is dissolved in a minimal amount of dichloromethane or ethyl acetate and adsorbed onto a small amount of silica gel.
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The solvent is removed to yield a dry powder.
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A silica gel column is prepared using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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The adsorbed crude product is loaded onto the top of the column.
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The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-100%).
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Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired product.
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The pure fractions are combined and the solvent is evaporated.
3.1.2. High-Performance Liquid Chromatography (HPLC) (Final Purification)
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The partially purified product from the silica gel column is dissolved in a suitable solvent (e.g., acetonitrile/water mixture).
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The solution is filtered through a 0.22 µm syringe filter.
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Purification is performed on a reverse-phase HPLC system (e.g., C18 column).
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A typical mobile phase would be a gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 30 minutes). A small amount of TFA (e.g., 0.1%) can be added to both solvents to improve peak shape.
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The elution is monitored by UV detection at a wavelength where the psoralen moiety absorbs strongly (e.g., ~254 nm or ~300 nm).
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The fraction corresponding to the main peak is collected.
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The solvent is removed by lyophilization or evaporation under reduced pressure to yield the highly pure Psoralen-Triethylene Glycol Azide. The purity should be confirmed by analytical HPLC (typically >98%).[1]
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Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Psoralens
Psoralens, particularly when photoactivated, can influence several cellular signaling pathways. Below are diagrams illustrating some of these key pathways.
Caption: Psoralen-DNA cross-linking pathway.
Caption: Psoralen's inhibitory effect on NF-κB and MAPK pathways.
Experimental Workflow
The overall experimental workflow for the synthesis and purification of Psoralen-triethylene glycol azide is depicted below.
Caption: Workflow for Psoralen-triethylene glycol azide synthesis.
Conclusion
This guide provides a detailed framework for the synthesis and purification of Psoralen-triethylene glycol azide. The outlined protocols and purification strategies are designed to yield a high-purity product suitable for sensitive applications in molecular biology and drug development. The accompanying diagrams offer a visual representation of the relevant biochemical pathways and the logical flow of the experimental procedures. Researchers and scientists can utilize this information to effectively produce and apply this valuable chemical probe in their studies of nucleic acid structure and function.
